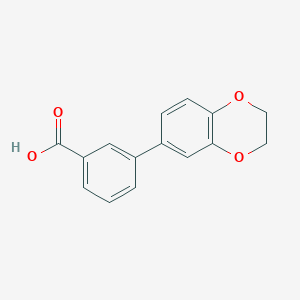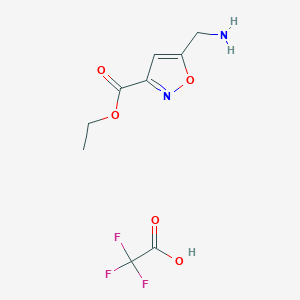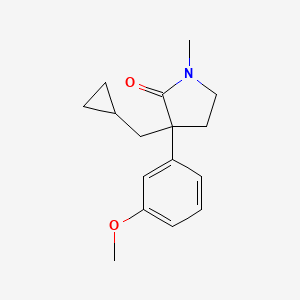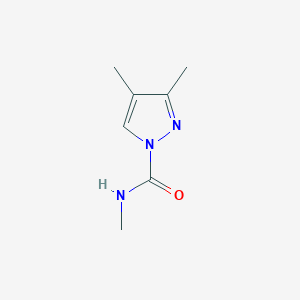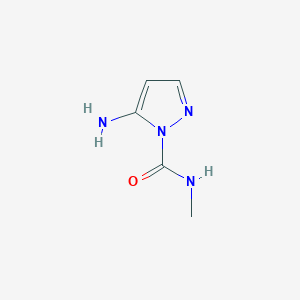![molecular formula C28H43O2P B12870413 Di-tert-butyl(2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12870413.png)
Di-tert-butyl(2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is a phosphine ligand known for its steric bulk and electron-donating properties. This compound is widely used in various catalytic processes, particularly in cross-coupling reactions, due to its ability to stabilize transition metal complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki-Miyaura coupling reaction between 2-bromo-3,6-dimethoxybenzene and 2,6-diisopropylphenylboronic acid.
Introduction of the Phosphine Group: The resulting biphenyl compound is then reacted with di-tert-butylphosphine in the presence of a base such as potassium tert-butoxide to form the desired phosphine ligand.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form the corresponding phosphine oxide.
Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Typical reagents include halides and nucleophiles under mild conditions.
Major Products
Oxidation: The major product is the phosphine oxide derivative.
Substitution: The products vary depending on the substituents introduced during the reaction.
Scientific Research Applications
Di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is used in various scientific research applications, including:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The ligand is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine involves its coordination to transition metals, forming stable complexes that facilitate various catalytic processes. The steric bulk and electron-donating properties of the ligand enhance the reactivity and selectivity of the metal center, leading to efficient catalytic transformations .
Comparison with Similar Compounds
Similar Compounds
- Tetramethyl di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropyl-1,1’-biphenyl
- RuPhos
- tBuBrettPhos
Uniqueness
Di-tert-butyl(2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is unique due to its specific steric and electronic properties, which make it highly effective in stabilizing transition metal complexes and enhancing catalytic activity. Its structure allows for fine-tuning of reactivity and selectivity in various chemical reactions, making it a valuable ligand in both academic and industrial research.
Properties
Molecular Formula |
C28H43O2P |
|---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
ditert-butyl-[2-[2,6-di(propan-2-yl)phenyl]-3,6-dimethoxyphenyl]phosphane |
InChI |
InChI=1S/C28H43O2P/c1-18(2)20-14-13-15-21(19(3)4)24(20)25-22(29-11)16-17-23(30-12)26(25)31(27(5,6)7)28(8,9)10/h13-19H,1-12H3 |
InChI Key |
AQTDGZOIKJJACL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


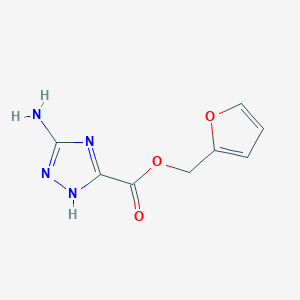
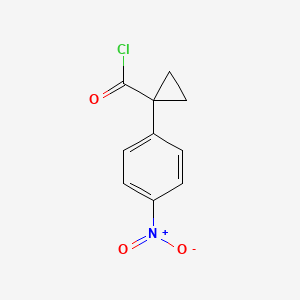
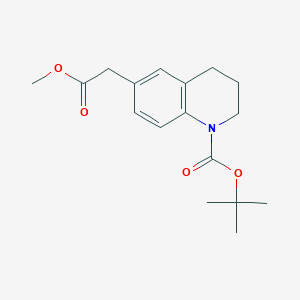
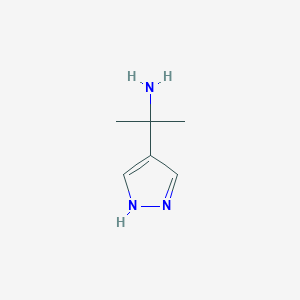
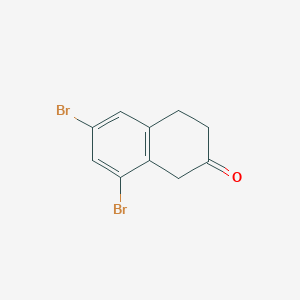

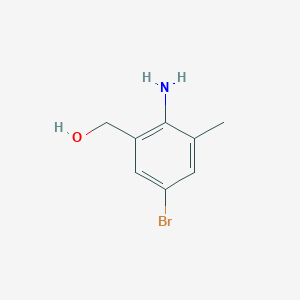
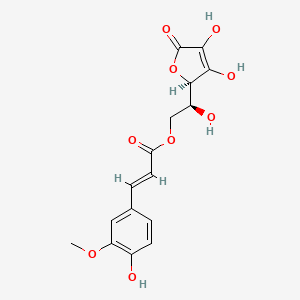
![2-Bromo-5-iodobenzo[d]oxazole](/img/structure/B12870370.png)
